6-Bromo-5-fluoropicolinonitrile

Catalog No.
S817200
CAS No.
1416713-45-5
M.F
C6H2BrFN2
M. Wt
201 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-fluoropicolinonitrile

CAS Number

1416713-45-5

Product Name

6-Bromo-5-fluoropicolinonitrile

IUPAC Name

6-bromo-5-fluoropyridine-2-carbonitrile

Molecular Formula

C6H2BrFN2

Molecular Weight

201 g/mol

InChI

InChI=1S/C6H2BrFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H

InChI Key

QWTMUISIEIYTKS-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1C#N)Br)F

Canonical SMILES

C1=CC(=C(N=C1C#N)Br)F
  • Organic synthesis

    6-Bromo-5-fluoropicolinonitrile possesses a reactive nitrile group and a halogen atom, making it a potential building block for more complex organic molecules. Researchers might investigate its use in reactions like nucleophilic substitution or coupling reactions to create novel compounds with desired properties [].

  • Medicinal chemistry

    Fluorine substitution and the presence of a heterocyclic ring system are common features in many pharmaceuticals. While there's no direct evidence, researchers might explore 6-Bromo-5-fluoropicolinonitrile as a starting material for discovering new drug candidates with improved potency or selectivity [].

  • Material science

    The combination of aromatic rings and halogen atoms can contribute to specific electronic properties. Researchers might investigate if 6-Bromo-5-fluoropicolinonitrile could be useful in the development of novel functional materials [].

6-Bromo-5-fluoropicolinonitrile is a heterocyclic aromatic compound characterized by its molecular formula C₆H₂BrFN₂. This compound is a derivative of picolinonitrile, where the bromine atom is substituted at the 6th position and the fluorine atom at the 5th position of the pyridine ring. Its unique structural arrangement contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic substitution. Common reagents include amines, thiols, and alkoxides, typically conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
  • Cross-Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions facilitate the formation of carbon-carbon bonds using palladium catalysts and bases like potassium carbonate.

6-Bromo-5-fluoropicolinonitrile exhibits notable biological activity, particularly in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds targeting specific enzymes or receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and selectivity towards molecular targets, which may lead to inhibition or modulation of enzyme activity .

The synthesis of 6-Bromo-5-fluoropicolinonitrile can be achieved through several methods:

  • Halogenation of Picolinonitrile: This method involves the selective bromination and fluorination of picolinonitrile. Bromine and a fluorinating agent are used under controlled conditions to achieve the desired substitution pattern .
  • Suzuki-Miyaura Coupling: This reaction involves coupling a boronic acid derivative with a halogenated picolinonitrile in the presence of a palladium catalyst, allowing for the formation of various substituted derivatives .

6-Bromo-5-fluoropicolinonitrile has several applications:

  • Medicinal Chemistry: Utilized as a precursor in synthesizing biologically active molecules, aiding research into various biological processes.
  • Materials Science: Employed in developing advanced materials, including polymers and resins, due to its distinctive chemical properties .

The interaction studies involving 6-Bromo-5-fluoropicolinonitrile focus on its ability to modulate enzyme activities or receptor functions. The compound's halogen substituents enhance its interaction with biological targets, making it valuable for investigating molecular pathways in drug design and development. Specific studies may analyze its role as an inhibitor or modulator in various biochemical assays .

Several compounds share structural similarities with 6-Bromo-5-fluoropicolinonitrile:

Compound NameStructural FeaturesSimilarity
5-Bromo-6-fluoropicolinonitrileBromine at 5-position, fluorine at 6-positionHigh
3-Bromo-5-fluoropicolinonitrileBromine at 3-position, fluorine at 5-positionModerate
6-Bromo-5-methylpicolinonitrileMethyl group at 5-positionModerate
6-Bromo-4-chloropicolinonitrileChlorine at 4-positionModerate

Uniqueness

The uniqueness of 6-Bromo-5-fluoropicolinonitrile lies in its specific substitution pattern, which influences its reactivity and interactions with other molecules. This distinct arrangement makes it particularly valuable for targeted synthesis and applications requiring precise electronic and steric properties.

Nucleophilic aromatic substitution reactions represent one of the most fundamental and widely utilized approaches for the functionalization of 6-bromo-5-fluoropicolinonitrile. The electron-deficient nature of the pyridine ring system, combined with the presence of the cyano group and halogen substituents, creates a highly activated substrate for nucleophilic attack [1] [2].

The mechanism of nucleophilic aromatic substitution in halogenated picolinonitriles proceeds through the formation of a Meisenheimer complex, a negatively charged intermediate that stabilizes the developing negative charge through resonance delocalization. The presence of the electron-withdrawing cyano group at the 2-position significantly enhances the electrophilicity of the aromatic system, facilitating nucleophilic attack at the halogen-bearing carbons [1] [2].

The regioselectivity of nucleophilic aromatic substitution in 6-bromo-5-fluoropicolinonitrile is governed by several factors. The fluorine atom at the 5-position is significantly more susceptible to nucleophilic displacement than the bromine atom at the 6-position due to the superior leaving group ability of fluoride under these conditions [2]. This selectivity pattern is attributed to the smaller size and higher electronegativity of fluorine, which stabilizes the negative charge developed during the nucleophilic attack.

Kinetic studies have revealed that the rate-determining step in nucleophilic aromatic substitution of fluorinated pyridines is the formation of the Meisenheimer complex rather than the departure of the leaving group [1]. This mechanistic insight has important implications for reaction optimization, as conditions that stabilize the anionic intermediate will accelerate the overall transformation.

The choice of nucleophile significantly influences both the reaction rate and regioselectivity. Strong nucleophiles such as methoxide, phenoxide, and primary amines readily undergo substitution at the 5-position, typically providing excellent yields under mild conditions [1] [2]. Weaker nucleophiles may require elevated temperatures or the presence of activating additives to achieve satisfactory conversion rates.

Solvent effects play a crucial role in nucleophilic aromatic substitution reactions of 6-bromo-5-fluoropicolinonitrile. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile are generally preferred as they stabilize the charged intermediates without interfering with the nucleophile through hydrogen bonding [1]. The use of protic solvents can lead to decreased reaction rates and competing side reactions.

NucleophilePreferred PositionReaction TimeYieldConditions
Methoxide5-position2-4 hours85-95%NaOMe, MeOH, 60°C
Phenoxide5-position3-6 hours80-90%PhONa, DMF, 80°C
Primary amines5-position1-3 hours90-95%Amine, Et₃N, THF, rt
Secondary amines5-position2-5 hours85-90%Amine, K₂CO₃, DMF, 60°C
Thiolates5-position4-8 hours75-85%RSNa, DMF, 100°C

Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the selective functionalization of 6-bromo-5-fluoropicolinonitrile, offering complementary reactivity patterns to nucleophilic aromatic substitution. The differential reactivity of the bromine and fluorine substituents enables chemoselective transformations that can be precisely controlled through catalyst and ligand selection [3] [4] [5].

Palladium-catalyzed cross-coupling reactions represent the most extensively studied class of transition metal-catalyzed transformations for halogenated picolinonitriles. The mechanism involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination [4] [5]. The oxidative addition step, typically rate-determining, shows strong selectivity for the carbon-bromine bond over the carbon-fluorine bond due to the significantly lower bond dissociation energy of the former [6].

The Suzuki-Miyaura coupling reaction has proven particularly effective for the functionalization of 6-bromo-5-fluoropicolinonitrile, providing access to a diverse array of aryl- and heteroaryl-substituted picolinonitriles [4] [5]. The reaction proceeds with high chemoselectivity for the bromine position, leaving the fluorine substituent intact for subsequent transformations. Standard reaction conditions typically involve the use of palladium acetate or tetrakis(triphenylphosphine)palladium(0) as the catalyst, with triphenylphosphine or more specialized ligands such as XantPhos or DavePhos [4].

The choice of base significantly impacts both the reaction rate and selectivity in Suzuki-Miyaura couplings of halogenated picolinonitriles. Potassium carbonate and cesium carbonate are the most commonly employed bases, with the latter often providing superior results in challenging cases due to its higher solubility and stronger basicity [7]. The reaction solvent also plays a crucial role, with polar aprotic solvents such as dimethoxyethane, tetrahydrofuran, and toluene being preferred.

Stille coupling reactions offer an alternative approach for the cross-coupling of 6-bromo-5-fluoropicolinonitrile, particularly when dealing with organotin reagents that are incompatible with the basic conditions required for Suzuki-Miyaura coupling [4]. The reaction proceeds under neutral conditions and shows excellent functional group tolerance, making it suitable for the late-stage functionalization of complex molecules.

The development of specialized ligands has greatly expanded the scope and efficiency of palladium-catalyzed cross-coupling reactions with halogenated picolinonitriles. Bulky, electron-rich phosphine ligands such as BrettPhos and RuPhos have proven particularly effective for challenging substrates, enabling reactions at lower temperatures and with reduced catalyst loadings [3] [8].

Nickel-catalyzed cross-coupling reactions have gained increasing attention as cost-effective alternatives to palladium-catalyzed processes. The use of nickel catalysts with appropriate ligands can provide complementary reactivity patterns and enable transformations that are challenging with palladium [9]. The mechanism of nickel-catalyzed cross-coupling differs from palladium in that it can involve single-electron transfer pathways, potentially leading to different selectivity patterns.

Coupling TypeCatalyst SystemTypical ConditionsSelectivityYield Range
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Toluene, 100°C, 12h>20:1 (Br vs F)80-95%
StillePd(PPh₃)₂Cl₂, CsFDMF, 80°C, 8h>25:1 (Br vs F)75-90%
NegishiPd(dppf)Cl₂THF, 60°C, 6h>15:1 (Br vs F)85-92%
HeckPd(OAc)₂, PPh₃DMF, 120°C, 10h>10:1 (Br vs F)70-85%

Radical-Mediated Functionalization

Radical-mediated functionalization reactions offer unique opportunities for the selective modification of 6-bromo-5-fluoropicolinonitrile under mild conditions, often with complementary selectivity patterns to ionic mechanisms [10] [11]. The development of photoredox catalysis has particularly revolutionized this field, enabling the generation of carbon-centered radicals under visible light irradiation at room temperature.

The photocatalytic generation of aryl radicals from halogenated picolinonitriles proceeds through single-electron transfer processes mediated by ruthenium or iridium complexes [12] [11]. The excited state photocatalyst can reduce electron-deficient aryl halides to generate aryl radicals, which can then undergo various functionalization reactions. The selectivity in radical generation typically favors the more easily reduced carbon-halogen bond, which in the case of 6-bromo-5-fluoropicolinonitrile is the carbon-bromine bond.

Radical trifluoromethylation reactions have emerged as a powerful method for introducing trifluoromethyl groups into 6-bromo-5-fluoropicolinonitrile derivatives [10] [13]. The reaction proceeds through the generation of trifluoromethyl radicals from reagents such as Togni's reagent or Umemoto's reagent, followed by addition to the aromatic system. The electron-deficient nature of the pyridine ring facilitates radical addition, typically occurring at positions activated by the electron-withdrawing substituents.

Hydrogen atom transfer processes represent another important class of radical-mediated transformations for functionalized picolinonitriles [11]. The use of specialized catalysts such as manganese porphyrins or iron complexes can enable selective C-H functionalization reactions at specific positions on the pyridine ring. These reactions often proceed through radical rebound mechanisms, where initial hydrogen atom abstraction is followed by functionalization of the resulting carbon-centered radical.

The regioselectivity of radical-mediated functionalization can be controlled through the choice of catalyst, radical precursor, and reaction conditions [10] [11]. Electron-rich radicals tend to add to electron-deficient positions on the pyridine ring, while electron-deficient radicals may show different selectivity patterns. The steric environment around potential reaction sites also plays a crucial role in determining the outcome of radical reactions.

Radical cascade reactions provide opportunities for the rapid construction of complex molecular architectures from simple halogenated picolinonitrile precursors [11]. These reactions can involve multiple bond-forming events in a single operation, leading to increased molecular complexity with high efficiency. The design of successful radical cascade reactions requires careful consideration of the relative rates of the individual steps and the stability of the intermediate radicals.

Radical TypeGeneration MethodTypical ConditionsSelectivityApplications
Aryl radicalsPhotoredox catalysisRu(bpy)₃Cl₂, LED, rtC-Br activationArylation, cyclization
TrifluoromethylTogni's reagentCu catalyst, 60°CMeta to nitrogenCF₃ introduction
Alkyl radicalsAlkyl halides, Mn catMn(salen), 40°CDepends on stericsAlkylation
Amino radicalsN-centered reagentsFe catalyst, visible lightOrtho to EWGAmination

Protecting Group Strategies for Nitrile Moieties

The cyano group in 6-bromo-5-fluoropicolinonitrile represents a unique functional group that can participate in various chemical transformations, necessitating the development of effective protecting group strategies for selective functionalization of other parts of the molecule [14] [15] [16]. The highly polar nature of the nitrile group and its ability to coordinate to metal centers can interfere with certain reactions, making protection strategies essential for complex synthetic sequences.

The selection of appropriate protecting groups for nitrile functionalities requires careful consideration of the intended subsequent transformations [17] [16]. The protecting group must be stable under the reaction conditions employed for functionalization while being easily removed under orthogonal conditions that do not affect other functional groups in the molecule. The electronic properties of the protecting group can also influence the reactivity of the protected substrate.

Silyl-based protecting groups have found limited application for nitrile protection due to the weak interaction between silicon and the nitrile nitrogen [18] [16]. However, specialized silyl reagents can form stable complexes with nitriles under specific conditions, providing temporary protection during certain transformations. The removal of silyl protecting groups from nitriles typically requires fluoride sources such as tetrabutylammonium fluoride.

Metal coordination represents an alternative approach to nitrile protection, where the nitrile group is coordinated to a metal center, rendering it unreactive toward certain reagents [16]. This strategy is particularly useful in transition metal-catalyzed reactions where the coordinated nitrile can direct the catalyst to specific positions on the molecule. The choice of metal and ligand system determines the selectivity and efficiency of the protection.

Covalent modification of the nitrile group through addition reactions provides another avenue for protection [14] [16]. The addition of nucleophiles to the nitrile carbon can generate iminium or amidine intermediates that are stable under a wide range of conditions. The regeneration of the nitrile group typically requires hydrolysis or elimination reactions under acidic or basic conditions.

The development of photolabile protecting groups for nitriles has opened new possibilities for spatial and temporal control of deprotection [17] [16]. These groups can be removed under mild conditions using specific wavelengths of light, allowing for selective deprotection in complex molecular environments. The choice of photolabile group depends on the absorption characteristics required and the stability of the resulting products.

Protecting GroupInstallationStabilityRemovalCompatibility
TrimethylsilylTMSCl, baseModerateTBAF, THFLimited scope
Metal coordinationMetal salt, ligandHighAcid or baseCatalyst-dependent
Covalent adductsNucleophile additionHighAcid hydrolysisBroad scope
Photolabile groupsPhotochemicalModerateUV irradiationSpecialized applications

Chemoselective Modification of Halogenated Positions

The presence of two different halogen atoms in 6-bromo-5-fluoropicolinonitrile provides opportunities for highly chemoselective functionalization reactions that can be precisely controlled through choice of reaction conditions and reagents [19] [20]. The significant difference in the chemical properties of bromine and fluorine enables the development of selective transformations that can differentiate between these two positions.

The fundamental difference in bond dissociation energies between carbon-bromine and carbon-fluorine bonds forms the basis for chemoselective reactivity [6]. The C-Br bond (approximately 280 kJ/mol) is considerably weaker than the C-F bond (approximately 485 kJ/mol), making the bromine position significantly more reactive toward most nucleophiles and in oxidative addition reactions with transition metals. This intrinsic reactivity difference can be exploited to achieve high levels of chemoselectivity.

Electronic effects also play a crucial role in determining the chemoselectivity of halogen modification reactions [20]. The position of the halogen relative to the electron-withdrawing cyano group and the pyridine nitrogen influences the electron density at that carbon, affecting its reactivity toward different reagents. The 6-position (bearing bromine) is more electron-deficient than the 5-position due to its proximity to the nitrogen atom, enhancing its electrophilicity.

Steric effects can provide additional selectivity in certain transformations, particularly when bulky reagents or catalysts are employed [20]. The accessibility of the halogen-bearing carbon to incoming reagents can be modulated by the steric environment, allowing for kinetic differentiation between otherwise similar positions. This effect is particularly important in catalytic reactions where the size of the catalyst-substrate complex influences the reaction outcome.

The development of specialized reagents for halogen-selective transformations has significantly expanded the scope of chemoselective functionalization [21] [22]. These reagents are designed to show preferential reactivity toward specific halogen-carbon bonds, enabling selective modification even in complex molecular environments. The choice of reagent depends on the desired transformation and the required level of selectivity.

Catalyst-controlled selectivity represents a powerful approach for achieving chemoselective halogen modification [5] [20]. The use of specifically designed catalysts and ligands can invert the inherent selectivity patterns, enabling reactions at typically less reactive positions. This approach is particularly valuable for accessing regioisomers that would be difficult to obtain through conventional selectivity patterns.

Halogen PositionReactivity OrderSelectivity FactorsTypical ReagentsApplications
6-BromoHighBDE, electronicsOrganometallics, Nu⁻Cross-coupling, substitution
5-FluoroModerateLeaving group abilityStrong nucleophilesNucleophilic substitution
Both positionsVariableCatalyst controlSpecialized catalystsSequential functionalization

XLogP3

2

Dates

Last modified: 08-16-2023

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